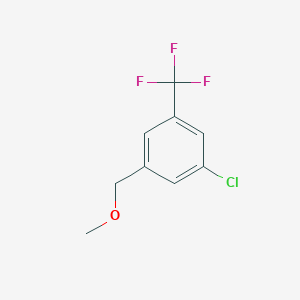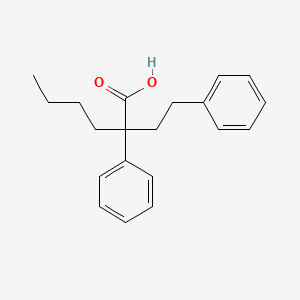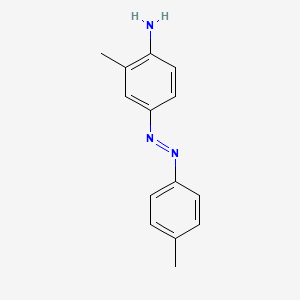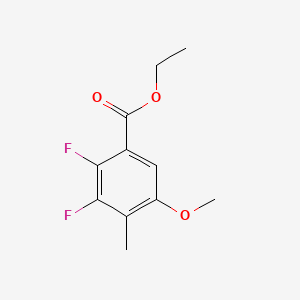
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate is a synthetic compound used in various scientific research applications. It is a derivative of leucine, an essential amino acid, and glycine, the simplest amino acid. The compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-D-leucylglycinate typically involves the protection of the amino group of D-leucine with a benzyloxycarbonyl group, followed by coupling with glycine methyl ester. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group may yield benzoic acid derivatives, while reduction of the ester group may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-leucylglycinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The peptide bond between D-leucine and glycine is crucial for its biological activity, as it can mimic natural peptides and interact with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-leucylglycinate: Similar structure but with L-leucine instead of D-leucine.
Methyl ((benzyloxy)carbonyl)-D-alanylglycinate: Similar structure but with alanine instead of leucine.
Methyl ((benzyloxy)carbonyl)-D-leucylalaninate: Similar structure but with alanine instead of glycine.
Uniqueness
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate is unique due to the presence of D-leucine, which can impart different biological properties compared to its L-isomer. The benzyloxycarbonyl group also provides stability and protection during chemical reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C17H24N2O5 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl 2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1 |
Clave InChI |
XJNLCCIXRQPNFH-CQSZACIVSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


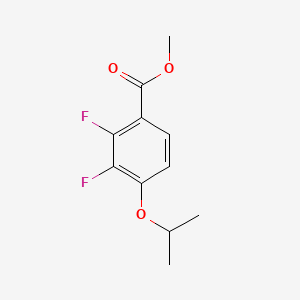
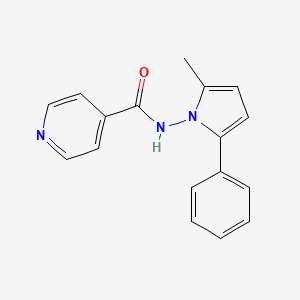
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
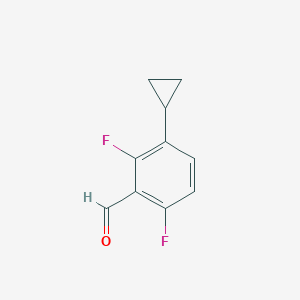
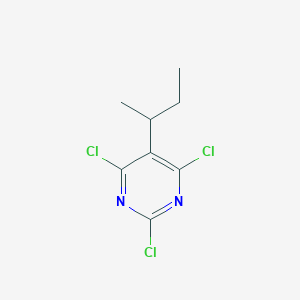
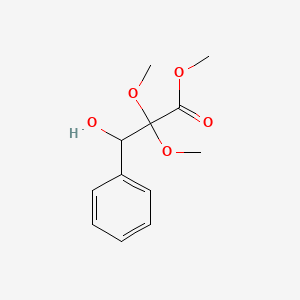
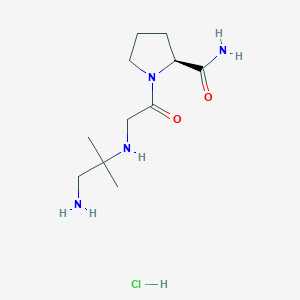
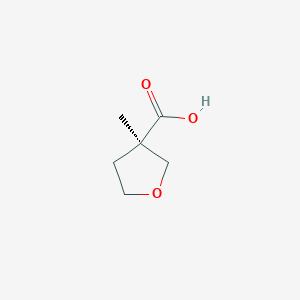
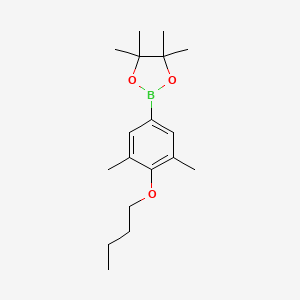
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
